

Application Notes: (4-Fluorobutyl)zinc bromide in Palladium-Catalyzed Cross-Coupling Reactions

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Compound of Interest

Compound Name: (4-Fluorobutyl)ZINC bromide

Cat. No.: B15394010

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(4-Fluorobutyl)zinc bromide is a valuable organozinc reagent utilized in organic synthesis for the formation of carbon-carbon bonds. As with other organozinc halides, it serves as a nucleophilic partner in various transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling.^[1] Its utility stems from the presence of a fluorinated alkyl chain, a common motif in pharmacologically active compounds and materials science. The use of organozinc reagents like **(4-Fluorobutyl)zinc bromide** is favored due to their high functional group tolerance and moderate reactivity compared to more aggressive organometallic reagents like Grignard or organolithium compounds.^{[2][3]}

The primary application of **(4-Fluorobutyl)zinc bromide** is in the palladium-catalyzed Negishi cross-coupling reaction to form C(sp³)–C(sp²) bonds.^{[4][5]} This reaction allows for the coupling of the 4-fluorobutyl group with a variety of aryl, heteroaryl, and vinyl halides or triflates.^[1] The resulting products are valuable intermediates in the synthesis of complex organic molecules. The preparation of the organozinc reagent can be achieved through the direct insertion of activated zinc metal into 1-bromo-4-fluorobutane.^[6]

Key Applications:

- **Synthesis of Fluorinated Arenes:** A primary application is the introduction of the 4-fluorobutyl group onto aromatic and heteroaromatic rings. This is a key step in the synthesis of novel drug candidates and agrochemicals, where the fluorine atom can modulate pharmacokinetic and physicochemical properties.

- **Late-Stage Functionalization:** Due to the mild reaction conditions and high functional group tolerance of the Negishi coupling, **(4-Fluorobutyl)zinc bromide** can be employed in the later stages of a synthetic sequence, allowing for the direct installation of the fluorinated alkyl chain onto a complex molecular scaffold.^[1]
- **Fragment-Based Drug Discovery:** The 4-fluorobutyl moiety is a useful fragment in drug discovery. The ability to readily couple this group to various cores using **(4-Fluorobutyl)zinc bromide** facilitates the rapid generation of compound libraries for biological screening.

Quantitative Data Summary

The following table summarizes representative yields for the Negishi cross-coupling of in situ prepared **(4-Fluorobutyl)zinc bromide** with various aryl bromides. The reactions are typically performed using a palladium catalyst and a suitable phosphine ligand.

Entry	Aryl Bromide	Catalyst (mol%)	Ligand (mol%)	Solvent	Time (h)	Temperature (°C)	Yield (%)
1	4-Bromoanisole	Pd(OAc) ₂ (2)	SPhos (4)	THF	12	60	88
2	4-Bromobenzonitrile	Pd ₂ (dba) ₃ (1)	XPhos (3)	Dioxane	16	80	82
3	1-Bromo-4-(trifluoromethyl)benzene	Pd(OAc) ₂ (2)	RuPhos (4)	THF/Toluene	12	60	75
4	2-Bromopyridine	Pd(OAc) ₂ (2)	CPhos (4)	THF	18	50	79

Experimental Protocols

Protocol 1: In Situ Preparation of (4-Fluorobutyl)zinc bromide

This protocol describes the preparation of **(4-Fluorobutyl)zinc bromide** from 1-bromo-4-fluorobutane and activated zinc.

Materials:

- Zinc dust (activated)
- 1,2-Dibromoethane
- Trimethylsilyl chloride
- 1-bromo-4-fluorobutane
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a dry, argon-flushed flask, add activated zinc dust (1.5 equivalents).
- Add anhydrous THF to the flask.
- To activate the zinc, add 1,2-dibromoethane (0.1 equivalents) and trimethylsilyl chloride (0.05 equivalents).
- Heat the mixture to 60°C for 30 minutes, then cool to room temperature.
- Slowly add a solution of 1-bromo-4-fluorobutane (1.0 equivalent) in anhydrous THF to the activated zinc suspension.
- Stir the reaction mixture at 40°C for 4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.
- The resulting solution of **(4-Fluorobutyl)zinc bromide** is used directly in the subsequent cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Negishi Coupling of (4-Fluorobutyl)zinc bromide with an Aryl Bromide

This protocol details a general procedure for the Negishi coupling of the in situ prepared **(4-Fluorobutyl)zinc bromide** with an aryl bromide.

Materials:

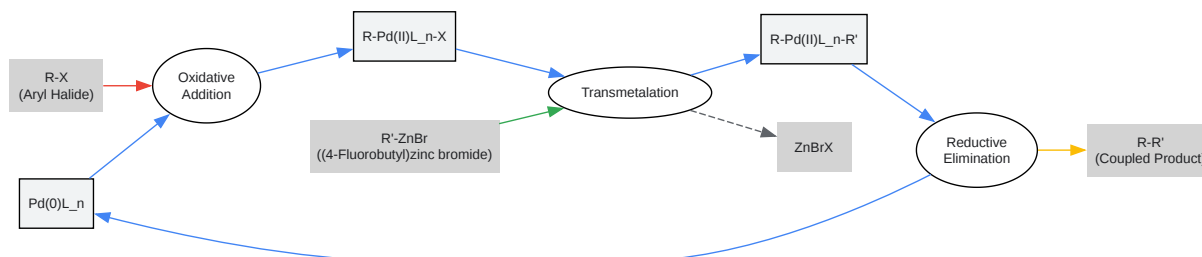
- Solution of **(4-Fluorobutyl)zinc bromide** in THF (from Protocol 1)
- Aryl bromide (1.0 equivalent)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- SPhos (4 mol%)
- Anhydrous THF

Procedure:

- To a dry, argon-flushed flask, add the aryl bromide (1.0 equivalent), $\text{Pd}(\text{OAc})_2$ (2 mol%), and SPhos (4 mol%).
- Add anhydrous THF to dissolve the solids.
- Slowly add the solution of **(4-Fluorobutyl)zinc bromide** (1.2 equivalents) to the reaction mixture at room temperature.
- Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluorobutylated arene.

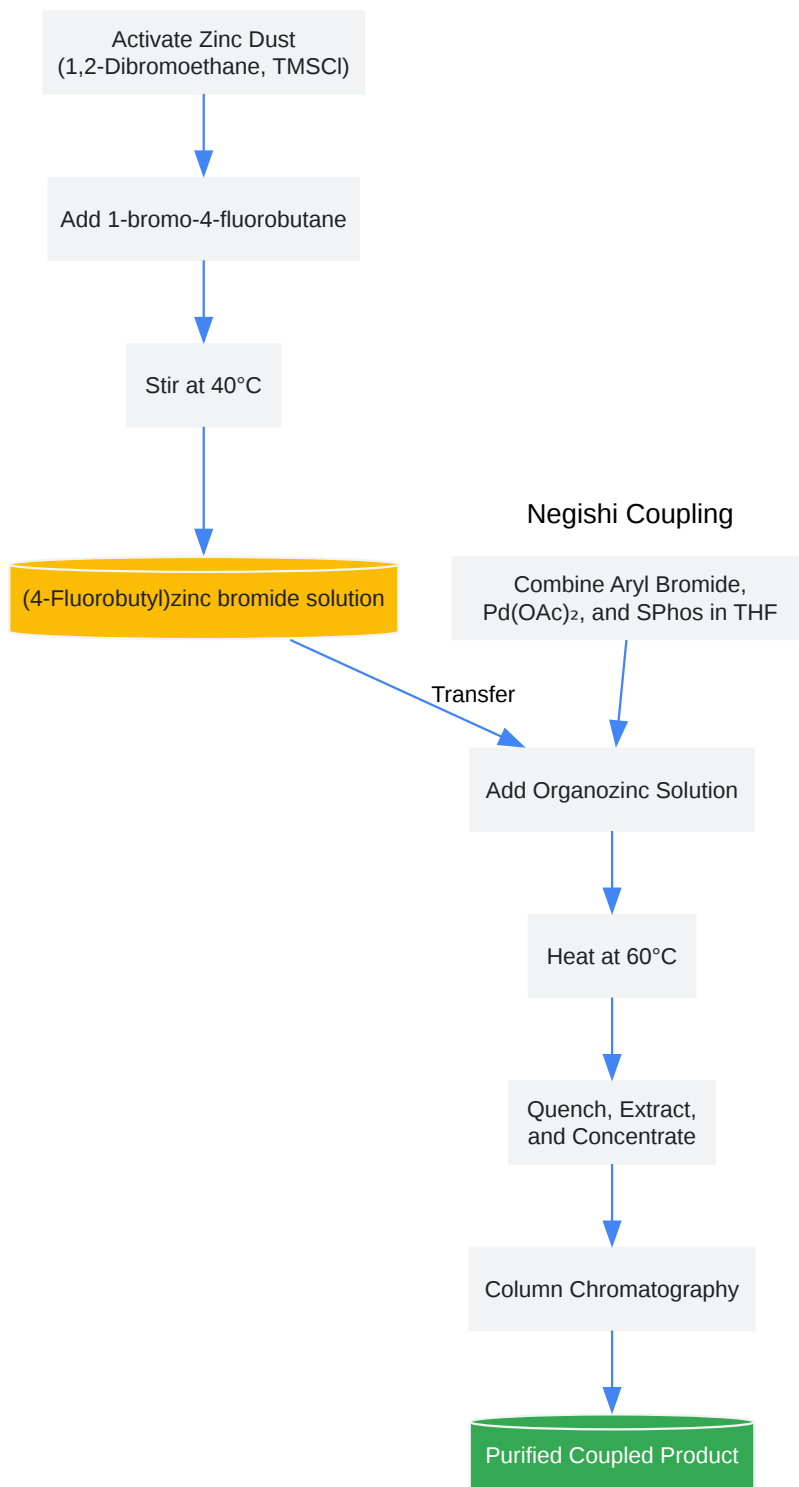
Visualizations



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Caption: General catalytic cycle for the Negishi cross-coupling reaction.

Preparation of (4-Fluorobutyl)zinc bromide



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Caption: Experimental workflow for the synthesis of 4-fluorobutylated arenes.

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